molecular formula C16H22N2O2S B296454 1-{2-[(4-Methylphenyl)sulfanyl]propanoyl}piperidine-4-carboxamide

1-{2-[(4-Methylphenyl)sulfanyl]propanoyl}piperidine-4-carboxamide

Cat. No. B296454
M. Wt: 306.4 g/mol
InChI Key: RCQTUQGMKMRSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[(4-Methylphenyl)sulfanyl]propanoyl}piperidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as TAK-659 and is classified as a kinase inhibitor. This compound has been extensively studied due to its potential applications in the treatment of various diseases.

Mechanism of Action

1-{2-[(4-Methylphenyl)sulfanyl]propanoyl}piperidine-4-carboxamide acts as a kinase inhibitor by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, which in turn inhibits downstream signaling pathways. The inhibition of these signaling pathways results in the suppression of cell proliferation, migration, and survival. This mechanism of action has been shown to be effective in the treatment of various diseases.
Biochemical and Physiological Effects:
1-{2-[(4-Methylphenyl)sulfanyl]propanoyl}piperidine-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, suppress the production of inflammatory cytokines, and reduce the activity of autoimmune cells. Additionally, it has been shown to have a favorable safety profile and low toxicity.

Advantages and Limitations for Lab Experiments

1-{2-[(4-Methylphenyl)sulfanyl]propanoyl}piperidine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of several kinases, which makes it an ideal tool for studying kinase signaling pathways. Additionally, it has a favorable safety profile and low toxicity, which makes it suitable for in vivo experiments. However, one limitation of this compound is that it may have off-target effects on other kinases, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the research of 1-{2-[(4-Methylphenyl)sulfanyl]propanoyl}piperidine-4-carboxamide. One potential direction is to study its efficacy in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and its effects on other signaling pathways. Furthermore, the development of more potent and selective kinase inhibitors based on the structure of 1-{2-[(4-Methylphenyl)sulfanyl]propanoyl}piperidine-4-carboxamide may lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Conclusion:
In conclusion, 1-{2-[(4-Methylphenyl)sulfanyl]propanoyl}piperidine-4-carboxamide is a promising compound with potential applications in the treatment of various diseases. Its potent and selective inhibition of several kinases makes it an ideal tool for studying kinase signaling pathways. Further research is needed to fully understand its mechanisms of action and its effects on other signaling pathways. The development of more potent and selective kinase inhibitors based on the structure of 1-{2-[(4-Methylphenyl)sulfanyl]propanoyl}piperidine-4-carboxamide may lead to the discovery of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis method of 1-{2-[(4-Methylphenyl)sulfanyl]propanoyl}piperidine-4-carboxamide involves several steps. The first step involves the reaction of 4-methylthiophenol with 2-bromoacetic acid to form 2-[(4-methylphenyl)sulfanyl]acetic acid. The second step involves the reaction of 2-[(4-methylphenyl)sulfanyl]acetic acid with piperidine-4-carboxylic acid to form 1-{2-[(4-Methylphenyl)sulfanyl]propanoyl}piperidine-4-carboxamide. This synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

1-{2-[(4-Methylphenyl)sulfanyl]propanoyl}piperidine-4-carboxamide has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to be a potent inhibitor of several kinases, including BTK, ITK, and JAK3. These kinases are involved in various signaling pathways that are implicated in the pathogenesis of several diseases, including cancer, autoimmune disorders, and inflammatory diseases. Therefore, 1-{2-[(4-Methylphenyl)sulfanyl]propanoyl}piperidine-4-carboxamide has potential applications in the treatment of these diseases.

properties

Molecular Formula

C16H22N2O2S

Molecular Weight

306.4 g/mol

IUPAC Name

1-[2-(4-methylphenyl)sulfanylpropanoyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H22N2O2S/c1-11-3-5-14(6-4-11)21-12(2)16(20)18-9-7-13(8-10-18)15(17)19/h3-6,12-13H,7-10H2,1-2H3,(H2,17,19)

InChI Key

RCQTUQGMKMRSAI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC(C)C(=O)N2CCC(CC2)C(=O)N

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)N2CCC(CC2)C(=O)N

solubility

30.4 [ug/mL]

Origin of Product

United States

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